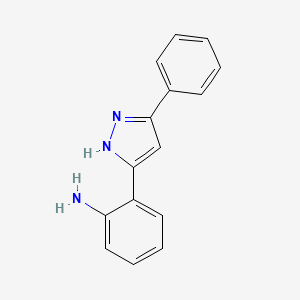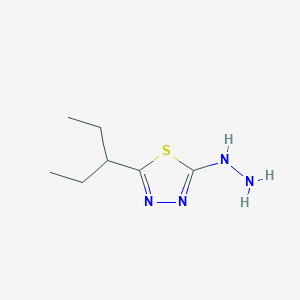
2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a hydrazinyl group at the second position and a pentan-3-yl group at the fifth position of the thiadiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with an appropriate alkylating agent, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
作用機序
The mechanism of action of 2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The thiadiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
類似化合物との比較
Similar Compounds
2-Hydrazinyl-1,3,4-thiadiazole: Lacks the pentan-3-yl group, leading to different chemical and biological properties.
5-(Pentan-3-yl)-1,3,4-thiadiazole:
Uniqueness
2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole is unique due to the presence of both hydrazinyl and pentan-3-yl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and interactions with various molecular targets.
特性
分子式 |
C7H14N4S |
|---|---|
分子量 |
186.28 g/mol |
IUPAC名 |
(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H14N4S/c1-3-5(4-2)6-10-11-7(9-8)12-6/h5H,3-4,8H2,1-2H3,(H,9,11) |
InChIキー |
PBQXPOTYNNBAOK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=NN=C(S1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



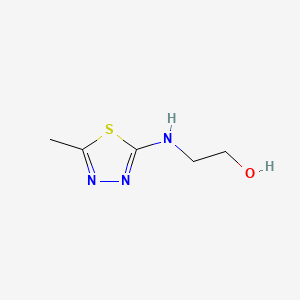
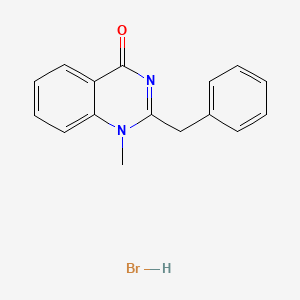
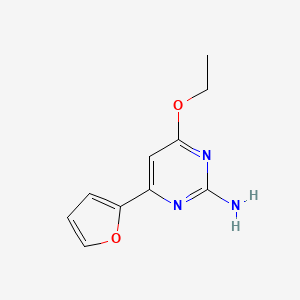

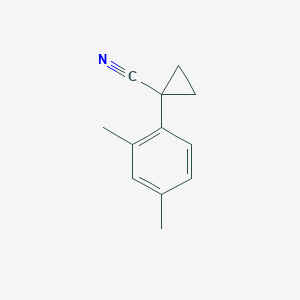
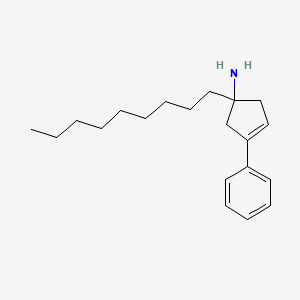
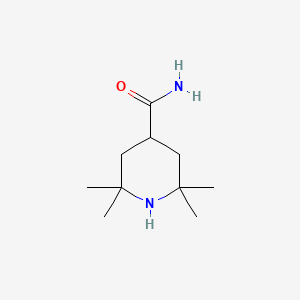
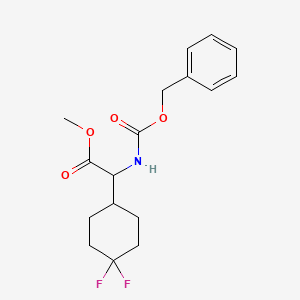
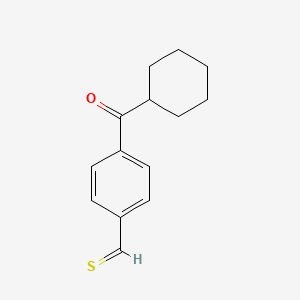
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
